2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide
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Overview
Description
N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl group with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Methyl-oxophthalazinyl Intermediate: This step involves the cyclization of a suitable precursor to form the phthalazinone ring, followed by methylation.
Coupling Reaction: The final step involves the coupling of the benzoylphenyl intermediate with the methyl-oxophthalazinyl intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzoylphenyl)-2-(4-oxophthalazin-1-yl)acetamide: Similar structure with a different substitution pattern on the phthalazinone ring.
N-(4-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: Similar structure with a different substitution pattern on the benzoylphenyl group.
Uniqueness
N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in research and industry.
Properties
Molecular Formula |
C24H19N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H19N3O3/c1-27-24(30)20-13-6-5-12-19(20)21(26-27)15-22(28)25-18-11-7-10-17(14-18)23(29)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,25,28) |
InChI Key |
JIDIJCLABWTVJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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